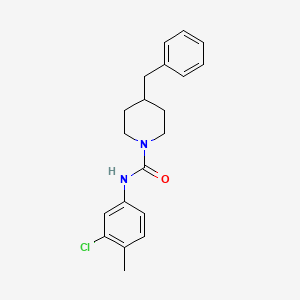

4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide

Description

4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide is a synthetic organic compound with the molecular formula C19H22ClN3O It is known for its unique chemical structure, which includes a piperidine ring, a benzyl group, and a chloromethylphenyl group

Properties

IUPAC Name |

4-benzyl-N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O/c1-15-7-8-18(14-19(15)21)22-20(24)23-11-9-17(10-12-23)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEWXNCKIIUNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847477-59-2 | |

| Record name | 4-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-1-PIPERIDINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Attachment of the Chloromethylphenyl Group: The chloromethylphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent , particularly against influenza viruses. Research indicates that derivatives of piperidine, including this compound, can inhibit viral replication by interfering with the hemagglutinin (HA) fusion process.

Case Study: Influenza Virus Inhibition

A study demonstrated that N-benzyl 4,4-disubstituted piperidines, structurally related to 4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide, showed promising activity against H1N1 influenza virus. The mechanism involves binding to a novel site on the HA protein, preventing membrane fusion necessary for viral entry into host cells .

| Compound | Antiviral EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|

| Original Hit | 9.3 ± 0.7 | 100 ± 0 |

| Modified Compound | 1.9 ± 0.1 | 79 ± 9 |

Cancer Therapy Potential

The compound's structure suggests it may also have applications in cancer therapy . Piperidine derivatives have been explored for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth.

Case Study: Antiproliferative Activity

Research on structurally related compounds has shown effectiveness against various leukemia cell lines. For instance, derivatives designed with similar piperidine scaffolds exhibited cytotoxic effects on K562 and U937 cell lines while maintaining low toxicity against normal cells .

Other Therapeutic Uses

In addition to antiviral and anticancer applications, piperidine derivatives are being investigated for their roles in treating neurodegenerative diseases such as Alzheimer's disease. Their ability to inhibit cholinesterase enzymes makes them candidates for improving cognitive function .

Summary of Applications

The following table summarizes the potential applications of this compound:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperazinecarboxamide

- 4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperidinecarboxylic acid

- 4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperidinecarboxylate

Uniqueness

4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a chloro-methylphenyl moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound likely modulates the activity of these targets, leading to diverse biological effects. Specific pathways include:

- Receptor Binding: The compound may bind to dopamine receptors, influencing neurotransmission.

- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

Antiviral Activity

Research indicates that similar piperidine derivatives have shown antiviral properties, particularly against influenza viruses. For instance, studies on structurally related compounds demonstrated significant inhibition of viral replication through interference with hemagglutinin fusion peptide interactions .

Anti-inflammatory Effects

Piperidine derivatives are known for their anti-inflammatory properties. The sulfonamide group in related compounds has been shown to form hydrogen bonds with target proteins, modulating inflammatory pathways.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines through various mechanisms, including oxidative stress and modulation of apoptotic pathways .

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of piperidine derivatives against H1N1 influenza virus. The results indicated that compounds with similar structures to this compound were effective at inhibiting viral entry and replication in vitro. The critical structural element was identified as the benzyl moiety, which was essential for maintaining activity .

Study 2: Anti-inflammatory Response

In another study focusing on inflammation models, derivatives were tested for their ability to inhibit pro-inflammatory cytokines in human cell lines. The findings revealed that these compounds significantly reduced levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.